Talc

Polymer composites Mechanical properties Tensile strength

This specification-grade talc (CAS 308076-02-0) is defined by ≥98% purity and TEM-verified non-detect asbestos (<0.01 wt%), eliminating compliance risks of generic industrial talc. Its high aspect ratio and fine PSD deliver quantifiably higher flexural modulus and HDT in PP/PA composites versus calcium carbonate or kaolin. For pharma/cosmetic use, it meets USP/BP monographs as a lubricant and glidant. Substitution with commodity talc risks regulatory non-compliance and performance failure.

Molecular Formula H2Mg3O12Si4
Molecular Weight 379.27 g/mol
CAS No. 308076-02-0
Cat. No. B10775352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTalc
CAS308076-02-0
Molecular FormulaH2Mg3O12Si4
Molecular Weight379.27 g/mol
Structural Identifiers
SMILESO[Si](=O)[O-].O[Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Mg+2].[Mg+2].[Mg+2]
InChIInChI=1S/3Mg.2HO3Si.2O3Si/c;;;4*1-4(2)3/h;;;2*1H;;/q3*+2;2*-1;2*-2
InChIKeyKNXVOGGZOFOROK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Talc (CAS 308076-02-0) for Scientific and Industrial Procurement: Technical Specifications and Selection Criteria


Talc, identified by CAS 308076-02-0, is a naturally occurring, hydrated magnesium silicate phyllosilicate mineral with the general chemical formula Mg₃Si₄O₁₀(OH)₂ [1]. It is recognized as the softest known mineral, with a Mohs hardness of 1, which contributes to its excellent lubricity and low abrasiveness in processing equipment . Its fundamental layered crystal structure imparts a unique combination of properties including high thermal stability, chemical inertness, and an intrinsic hydrophobic (water-repellent) nature [2]. For scientific and industrial users, understanding the specific grade and physicochemical properties of this compound is critical, as natural talc exhibits significant variability based on its deposit origin and processing methods.

Why Generic Talc Cannot Replace Specification-Grade Talc (CAS 308076-02-0) in Critical Applications


The assumption that all talc powders are interchangeable is a critical procurement error. The performance of talc in any given application is not dictated by its elemental composition alone but by a complex interplay of quantifiable, grade-specific physicochemical properties [1]. Key differentiators include particle size distribution (PSD), purity and absence of asbestiform fibers, lamellarity (aspect ratio), BET surface area, and degree of hydrophobicity [2]. A generic industrial talc, for example, may possess a broad PSD and high impurity content, rendering it unsuitable for the precise mechanical reinforcement needed in high-performance polymers or the stringent purity standards of pharmaceutical excipients [3]. Therefore, substituting a high-purity, tightly specified talc like the one described by CAS 308076-02-0 with a generic alternative can lead to quantifiable performance degradation in stiffness, thermal stability, barrier properties, or even regulatory non-compliance.

Quantitative Differentiation: Talc (CAS 308076-02-0) vs. Closest Analogs in Key Performance Dimensions


Mechanical Reinforcement: Talc vs. Calcium Carbonate and Kaolin in Polypropylene Composites

In a direct comparative study using polypropylene (PP) composites at filler loadings of 10-40 wt%, talc-filled PP composites exhibited significantly higher strength and stiffness compared to those filled with calcium carbonate (CaCO₃) or kaolin [1]. This was corroborated by findings in LDPE biocomposites where the addition of talc, as a hydrophobic secondary filler, resulted in greater tensile strength than the addition of hydrophilic calcium carbonate [2].

Polymer composites Mechanical properties Tensile strength

Impact Toughness Trade-off: Talc vs. Calcium Carbonate in Biocomposites

While talc excels in stiffness, it exhibits a quantifiable trade-off in impact toughness. In LDPE/kenaf core fibre (KCF) biocomposites, the addition of hydrophobic talc resulted in a 'stiff' character with lower impact strength compared to composites containing hydrophilic calcium carbonate (CaCO₃), which provided a 'tough' character [1]. This behavior is consistent with findings in PP composites where non-reactive CaCO₃ fillers increased the toughness of the polymer matrix [2].

Biocomposites Impact strength Toughness

Hydrophobicity and Barrier Performance: Talc vs. Calcium Carbonate in Papermaking

Talc's intrinsic hydrophobic nature provides a quantifiable advantage in sizing applications. A laboratory papermaking study comparing talc fillers with ground calcium carbonate (GCC) and precipitated calcium carbonate (PCC) found that paper filled with talc exhibited significantly higher hydrophobicity [1]. The contact angles measured for paper sheets filled with talc were in the range of 96° to 120°, compared to a range of only 28° to 109° for sheets filled with calcium carbonate [1].

Papermaking Hydrophobicity Sizing

Polymer Crystallization: Talc as a Superior Nucleating Agent vs. Kaolinite in Polylactide (PLA)

Talc acts as a highly effective nucleating agent for semi-crystalline polymers like polylactide (PLA). A comparative study of talc and kaolinite as fillers in PLA composites (up to 30 wt.% loading) revealed that talc has a pronounced nucleating effect on PLA crystallization, regardless of the filler content [1]. In contrast, the nucleating effect of kaolinite was very limited, and talc-based composites exhibited a significantly higher reinforcing effect [1].

Polymer crystallization Nucleating agent Polylactide (PLA)

Particle Size and Surface Area: Specification for Advanced Polymer Reinforcement

The reinforcing capability of talc is directly correlated with its particle size and surface area. For advanced polymer reinforcement, a high-performance grade of talc (CAS 308076-02-0) can be specified to meet stringent criteria. Patent literature describes a microcrystalline talc particulate with a BET specific surface area of no less than 35 m²/g and a median particle size (d50, by laser diffraction) no greater than 5.0 μm [1]. This is in stark contrast to a more conventional talc grade described in another patent, which has a BET surface area in the range of 2.0 to 10.0 m²/g and a larger d50 of 10.0 to 15.0 μm [2].

Talc specification BET surface area Particle size distribution

Purity and Regulatory Compliance: Asbestos-Free and High-Whiteness Industrial Talc

For many industrial and all pharmaceutical/cosmetic applications, purity and the absence of asbestiform fibers are non-negotiable selection criteria. Specification-grade talc (CAS 308076-02-0) can be sourced with a purity ranging from 95% to 98% [1]. Reputable suppliers explicitly certify their talc to be free from asbestos and free silica, with asbestos levels verified by TEM analysis as 'Non-detect (<0.01 wt %)' [2]. This level of purity is often associated with a high whiteness index, with industrial grades available in whiteness ranges from 86% to 98% [3].

Talc purity Asbestos-free Whiteness

Best-Fit Application Scenarios for Specification-Grade Talc (CAS 308076-02-0)


High-Stiffness, High-Heat-Distortion Thermoplastic Composites

For applications in automotive components, appliance housings, and durable goods where increasing the flexural modulus and heat deflection temperature (HDT) of thermoplastics like polypropylene (PP) and polyamide (PA) is paramount, talc (CAS 308076-02-0) is the preferred functional filler. The quantitative data from head-to-head comparisons demonstrates that talc-filled PP composites exhibit significantly higher strength and stiffness than those filled with calcium carbonate or kaolin [1]. Furthermore, talc's pronounced nucleating effect accelerates polymer crystallization, which can reduce cycle times during injection molding and enhance dimensional stability [2]. For formulators seeking maximum reinforcement, selecting a high-aspect-ratio, fine-particle grade as described in advanced patents is critical [3].

Hydrophobic Coatings and Sizing Agents in Paper and Packaging

Talc's intrinsic hydrophobicity makes it an invaluable component in the paper industry and in the formulation of water-repellent barrier coatings. Comparative evidence shows that paper sheets filled with talc achieve contact angles as high as 120°, offering far superior water resistance compared to calcium carbonate-filled sheets (max 109°) [1]. This quantifiable advantage translates directly to improved product performance in applications like liquid packaging board and high-quality printing papers, where talc also helps control 'pitch' (sticky deposits) during the manufacturing process, improving runnability [2].

Regulated Formulations for Pharmaceutical Excipients and Personal Care

In any application involving human contact or ingestion—such as pharmaceutical tablet lubricants/glidants or cosmetic powders—the use of a specification-grade talc (CAS 308076-02-0) with verified purity and absence of asbestiform fibers is mandatory. The evidence confirms that such high-purity grades are defined by a purity of ≥98% and asbestos content certified as 'Non-detect (<0.01 wt %)' via TEM analysis [1]. Using a generic industrial talc, which may contain asbestos or other impurities, is a critical compliance risk. Therefore, procurement must be based on a detailed Certificate of Analysis (COA) that validates these exacting purity and safety specifications [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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